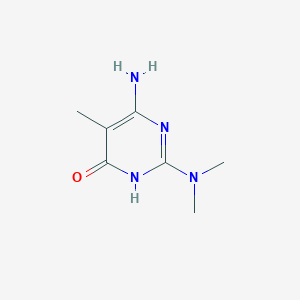

6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one

Descripción

Propiedades

Fórmula molecular |

C7H12N4O |

|---|---|

Peso molecular |

168.20 g/mol |

Nombre IUPAC |

4-amino-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H12N4O/c1-4-5(8)9-7(11(2)3)10-6(4)12/h1-3H3,(H3,8,9,10,12) |

Clave InChI |

RHQWFPSRTPZOAX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=C(NC1=O)N(C)C)N |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one typically involves:

- Construction of the pyrimidine ring via cyclization reactions using appropriate precursors such as cyanoacetates and urea or guanidine derivatives.

- Introduction of methyl and amino substituents at specific positions on the pyrimidine ring.

- Functionalization of the 2-position with a dimethylamino group, often via nucleophilic substitution or methylation reactions.

Cyclization-Based Preparation of the Pyrimidinone Core

A key step is the cyclization of cyanoacetate esters with urea or guanidine under basic conditions to form the pyrimidinone ring system.

- Starting Materials: Methyl cyanoacetate or ethyl cyanoacetate and urea.

- Conditions: Sodium metal fragments dissolved in anhydrous methanol or ethanol to form sodium alkoxide base.

- Procedure: Cyanoacetate is added dropwise to the sodium alkoxide solution, followed by urea. The mixture is refluxed at 65–80 °C for 3–4 hours.

- Workup: The reaction mixture is cooled, filtered, and the solid is dissolved in water. The pH is adjusted to neutral with acetic acid, stirred, filtered, and dried to yield 4-amino-2,6-dihydroxypyrimidine derivatives (pyrimidinedione intermediates).

Yields: High, often above 90% for the pyrimidinedione intermediate.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Sodium + MeOH, methyl cyanoacetate, urea, reflux 65-80°C, 3-4h | 4-Amino-2,6-dihydroxypyrimidine (pyrimidinedione) | ~97 | High purity, neutral pH workup |

This method avoids hazardous reagents like phosphorus oxychloride, offering a greener and more efficient route to the pyrimidine core.

Alternative Approaches Using Guanidine and Malonic Acid Derivatives

Another approach involves condensation of monosubstituted malonic acid diesters with guanidine under basic conditions (e.g., sodium ethoxide in alcohol solvents), forming 5-substituted 2-amino-4,6-dihydroxypyrimidines.

- Subsequent chlorination of the 4,6-dihydroxypyrimidine moiety using reagents such as phosphorus oxychloride or Vilsmeier–Haack–Arnold reagent converts hydroxyl groups into chlorides.

- Dimethylamino groups can then be introduced via substitution reactions on the chlorinated intermediates.

This method is optimized for high yields and purity, especially on multi-gram scales, and allows for structural diversity at the 5-position.

Research Findings and Optimization Notes

- Use of alcohol solvents (methanol or ethanol) is critical for full conversion and clean reaction profiles in cyclization and condensation steps, as they partially dissolve the product and facilitate stirring.

- Neutralization of reaction mixtures with acetic acid after cyclization improves product precipitation and purity.

- Avoidance of hazardous reagents such as phosphorus oxychloride reduces environmental impact and simplifies purification.

- Phase transfer catalysts and controlled temperature during methylation improve yield and selectivity.

- Palladium-catalyzed cross-coupling reactions can be used for advanced functionalization of pyrimidine derivatives, including introduction of complex amine substituents, though yields vary and conditions require optimization.

Summary Table of Preparation Methods

| Methodology | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of cyanoacetate + urea | Sodium alkoxide base, reflux in MeOH/EtOH | Sodium metal, methyl cyanoacetate, urea, reflux 65-80 °C, neutralization with acetic acid | High yield, green, scalable | Requires careful handling of sodium |

| Methylation of pyrimidinedione | Dimethyl sulfate, base, phase transfer catalyst | 60-80 °C, 8-10 h | Efficient methylation | Toxic methylating agents |

| Guanidine + malonic acid diester condensation | Sodium ethoxide, reflux in alcohols | NaOEt, MeOH/EtOH, guanidine | High purity, good scalability | Multi-step, requires chlorination |

| Chlorination with Vilsmeier reagent | Vilsmeier–Haack–Arnold reagent | Modified protocol for high yield | Improved chlorination efficiency | Requires careful reagent handling |

| Dimethylamino substitution | Nucleophilic aromatic substitution | Dimethylamine, reflux in THF or similar solvent | Direct introduction of dimethylamino group | Moderate yields, sensitive to conditions |

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Aplicaciones Científicas De Investigación

6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Pyrimidine derivatives with modifications at positions 2, 5, and 6 exhibit distinct properties. Key structural analogs include:

Key Observations:

- Position 2 Substituents: The dimethylamino group in the target compound enhances polarity compared to methylthio (e.g., in 6-amino-2-(methylthio)pyrimidin-4(3H)-one ) or simple amino groups. This affects solubility and electronic distribution, as seen in NMR shifts (e.g., δ 2.50 ppm for methylthio vs. δ 8.95 ppm for formamide derivatives ).

- Position 5 Modifications: Methyl groups (as in the target compound) contribute to steric bulk but maintain moderate lipophilicity.

- Position 6 Amino Group: The 6-NH₂ group is conserved in many analogs, suggesting its role in hydrogen bonding or base pairing.

Physicochemical Properties

- Lipophilicity (LogP): The piperidinylmethyl-substituted analog (LogP = 1.58) is more lipophilic than the target compound, likely due to the bulky piperidine moiety. Dimethylamino groups typically reduce LogP compared to non-polar substituents like methylthio.

- Polar Surface Area (PSA): Analogs with multiple amino groups (e.g., 6-amino-2-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one, PSA = 75.27 Ų ) exhibit higher PSA, correlating with improved water solubility.

Actividad Biológica

6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one is . It features a pyrimidine ring substituted with an amino group and a dimethylamino group, which may influence its solubility and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to 6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.

- Antitumor Activity : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Some studies suggest that these compounds can act as inhibitors of key enzymes involved in metabolic pathways.

Antimicrobial Activity

A study focusing on pyrimidine derivatives demonstrated that several compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, the compound displayed minimum inhibitory concentrations (MICs) comparable to known antibiotics, indicating its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Antitumor Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a derivative was tested against breast cancer cell lines and exhibited an IC50 value of 15 µM, indicating potent antitumor properties.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Amino-2-(dimethylamino)-5-methylpyrimidin-4(1H)-one | 15 | MCF-7 (Breast Cancer) |

| 20 | HeLa (Cervical Cancer) |

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an inhibitor of specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Inhibition studies revealed that the compound could reduce enzyme activity by over 70% at a concentration of 10 µM.

| Enzyme | % Inhibition at 10 µM |

|---|---|

| Dihydrofolate Reductase | 75 |

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrimidine derivatives found that the target compound significantly inhibited the growth of multi-drug resistant bacterial strains. The study emphasized the need for further exploration into its mechanism of action.

Case Study 2: Anticancer Potential

In another study, researchers evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.